

CAY10746: A Comparative Guide to a Selective ROCK Inhibitor

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Compound of Interest

Compound Name: CAY10746

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CAY10746**, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with other commercially available ROCK inhibitors. The information presented is intended to assist researchers in making informed decisions for their kinase inhibitor selection in drug discovery and basic research.

Introduction to CAY10746

CAY10746 is a highly potent and selective inhibitor of ROCK1 and ROCK2.^{[1][2]} The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in a range of diseases, making ROCK an attractive therapeutic target. **CAY10746**'s high affinity and selectivity for ROCK kinases make it a valuable tool for studying the biological functions of this pathway and for investigating its therapeutic potential.

Comparative Kinase Inhibitor Specificity

The following table summarizes the inhibitory activity of **CAY10746** and a selection of alternative ROCK inhibitors against their primary targets and a panel of off-target kinases. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibitor constant) values, with lower values indicating higher potency.

Kinase	CAY10746 (nM)	Y-27632 (nM)	Fasudil (nM)	GSK429286 A (nM)	H-1152 (nM)
ROCK1	14[1]	220 (Ki)[3]	330 (Ki)[3]	14[4]	-
ROCK2	3[1][2]	300 (Ki)[3]	158[3]	63[4]	12[5]
LIMK2	46[1]	-	-	-	-
Aurora A	1,072[1]	-	-	-	745[6]
Aurora B	1,239[1]	-	-	-	-
PKA	>10,000[1]	>25,000	4,580[3]	-	3,030[6]
PKG1 α	517[1]	-	1,650[3]	-	360[6]
PKG1 β	660[1]	-	-	-	-
PKC	-	>25,000	12,300[3]	-	5,680[6]
MLCK	-	>25,000	-	-	28,300[6]
RSK	-	-	-	780[7]	-
p70S6K	-	-	-	1,940[7]	-
CaMKII	-	-	-	-	180[6]

Note: "-" indicates that data was not readily available in the searched sources. Ki values are denoted where specified in the source.

Experimental Protocols

A variety of assay formats are utilized to determine the inhibitory activity of compounds against kinases. The radiometric kinase assay is widely considered the "gold standard" due to its direct measurement of phosphate incorporation.

Representative Radiometric Kinase Assay Protocol (32P-ATP)

This protocol is a generalized representation of a radiometric kinase assay. Specific conditions such as substrate, enzyme concentration, and incubation time should be optimized for each kinase.

Materials:

- Purified active kinase (e.g., ROCK1, ROCK2)
- Kinase-specific substrate (e.g., a peptide or protein)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- [γ -³²P]ATP (specific activity ~3000 Ci/mmol)
- Unlabeled ATP
- Test inhibitor (e.g., **CAY10746**) dissolved in DMSO
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter and scintillation fluid

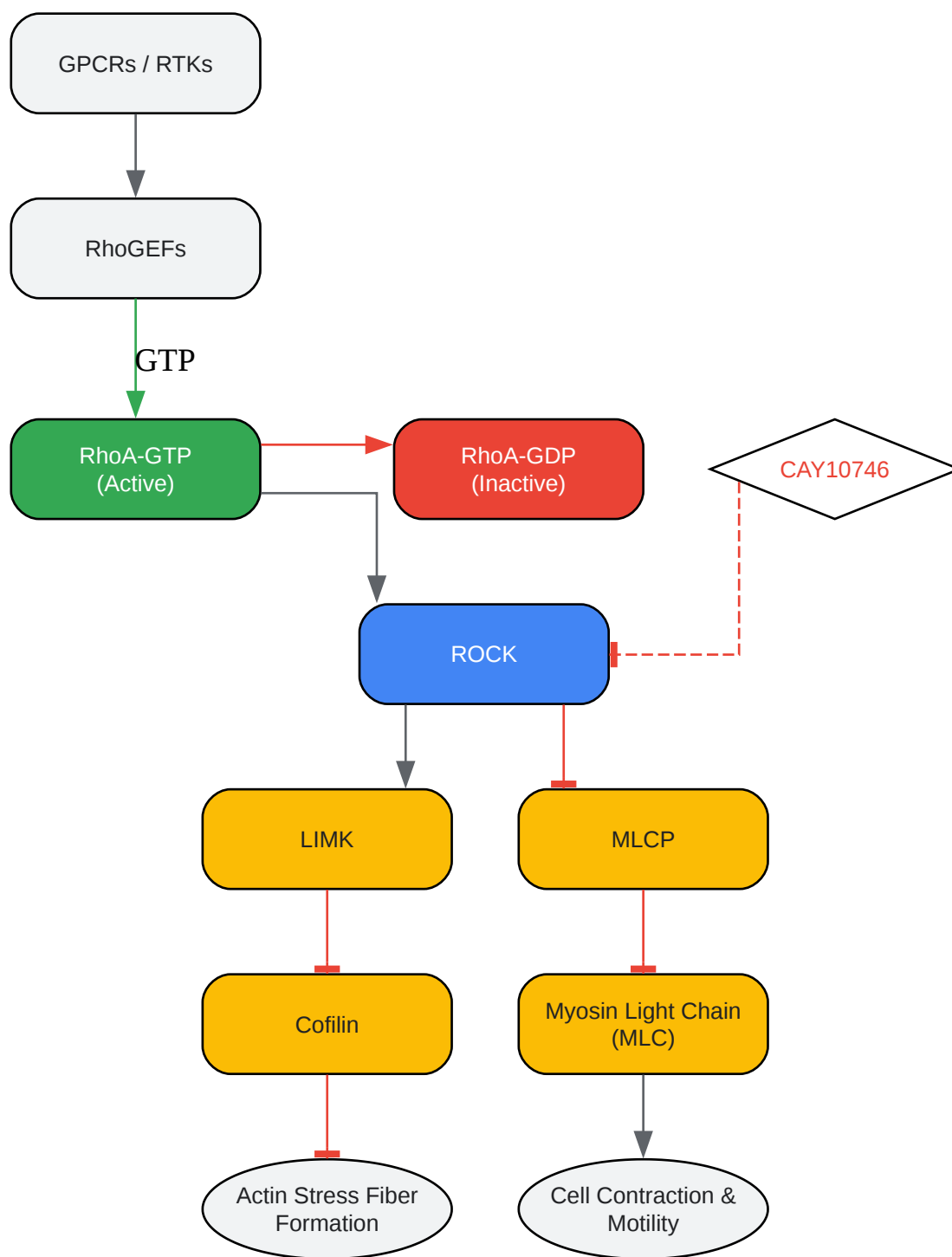
Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
- Prepare Inhibitor Dilutions: Perform serial dilutions of the test inhibitor in DMSO.
- Set up the Reaction: In individual wells of a 96-well plate, add the kinase reaction mix. Then, add a small volume of the diluted inhibitor or DMSO (for the control).
- Initiate the Reaction: Start the kinase reaction by adding a mixture of [γ -³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.

- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- **Stop the Reaction and Spot:** Stop the reaction by adding a quenching buffer (e.g., EDTA) or by directly spotting a portion of the reaction mixture onto the phosphocellulose paper.
- **Washing:** Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ -³²P]ATP.
- **Quantification:** Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

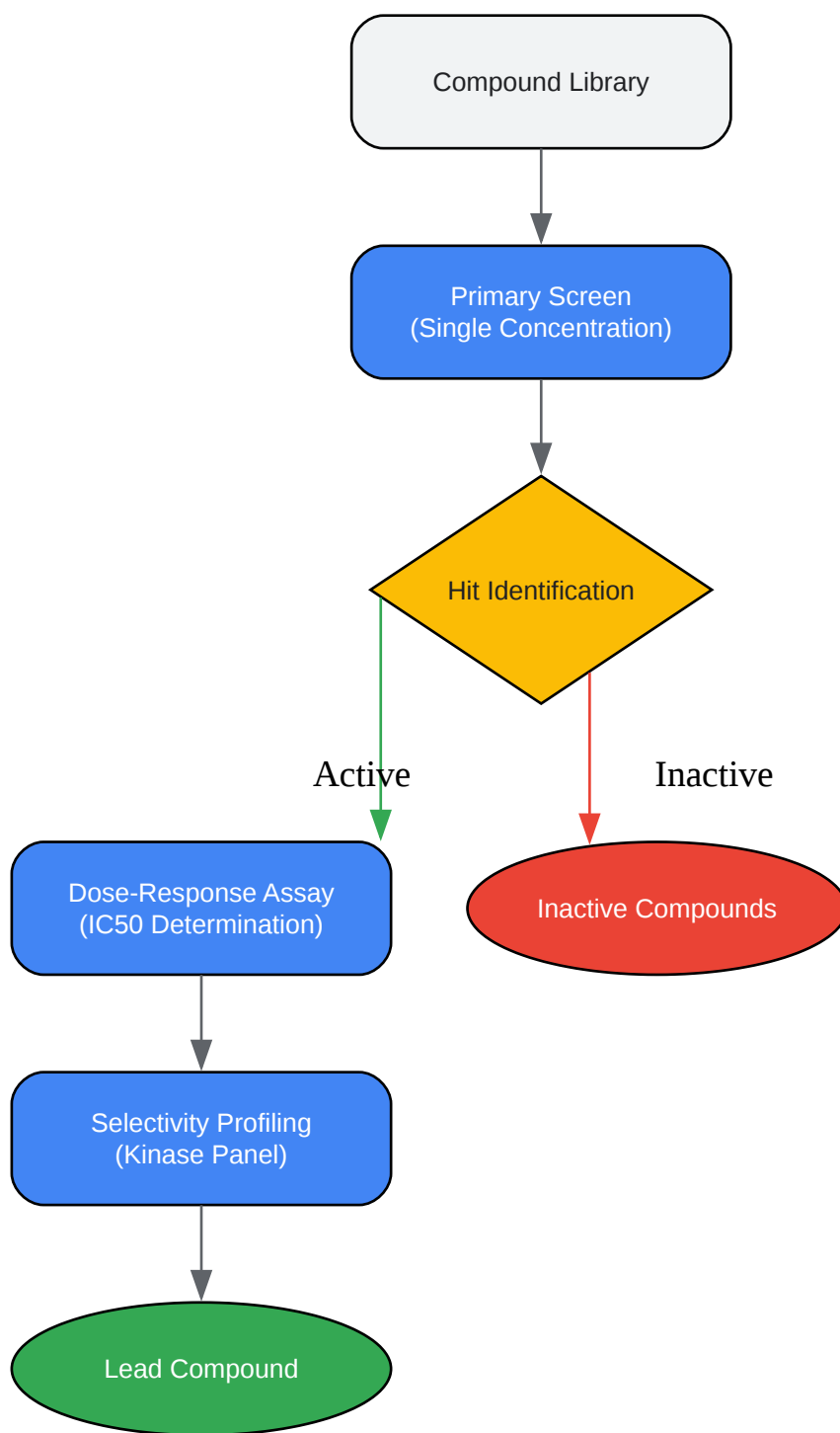
RhoA/ROCK Signaling Pathway



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Caption: Simplified RhoA/ROCK signaling pathway and the point of inhibition by **CAY10746**.

Kinase Inhibitor Screening Workflow



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Caption: General workflow for kinase inhibitor screening, from primary screen to lead identification.

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